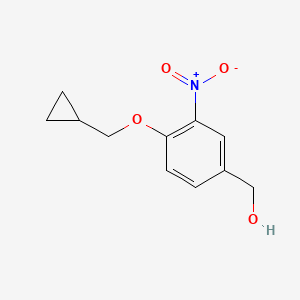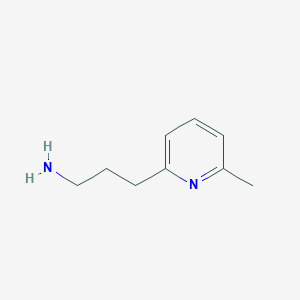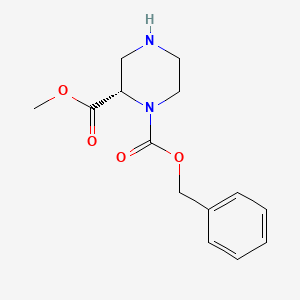
2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide
Descripción general
Descripción
2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide, commonly known as MTA, is a potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases (MTases). MTA is a sulfur-containing compound that has shown promising results in various scientific research studies.
Mecanismo De Acción
MTA acts as a competitive inhibitor of 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide-dependent MTases by binding to the active site of the enzyme and preventing the binding of this compound. This leads to the inhibition of the enzyme's methyltransferase activity and the subsequent dysregulation of gene expression. MTA has been shown to inhibit various this compound-dependent MTases, including DNA methyltransferases, protein arginine methyltransferases, and histone methyltransferases.
Biochemical and Physiological Effects
MTA has been shown to have various biochemical and physiological effects. In cancer cells, MTA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. MTA has also been shown to reduce the expression of oncogenes and increase the expression of tumor suppressor genes, leading to the inhibition of tumor growth. In viral infections, MTA has been shown to inhibit viral replication by reducing the expression of viral genes and inhibiting viral protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTA has several advantages for lab experiments, including its potency, specificity, and low toxicity. MTA has been shown to have a high inhibitory effect on 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide-dependent MTases, making it a potent inhibitor for these enzymes. MTA is also highly specific for this compound-dependent MTases, making it a useful tool for studying the role of these enzymes in various biological processes. However, MTA has some limitations, including its instability in aqueous solutions and its potential to interact with other cellular components, leading to nonspecific effects.
Direcciones Futuras
For MTA research include the development of more stable analogs of MTA, the identification of new 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide-dependent MTases that are sensitive to MTA inhibition, and the exploration of MTA's potential as a therapeutic agent for various diseases, including cancer and viral infections.
Conclusion
In conclusion, this compound, commonly known as MTA, is a potent inhibitor of this compound-dependent MTases. MTA has shown promising results in various scientific research studies, including its potential as a therapeutic agent for cancer and viral infections. Further research is needed to explore MTA's potential as a therapeutic agent and to develop more stable analogs of MTA.
Aplicaciones Científicas De Investigación
MTA has been extensively studied in various scientific research studies due to its potent inhibitory effect on 2-(2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2-thienylmethyl)acetamide-dependent MTases. This compound-dependent MTases play a crucial role in regulating gene expression, and their dysregulation has been implicated in various diseases, including cancer, neurological disorders, and viral infections. MTA has been shown to inhibit the growth of cancer cells and reduce the replication of viruses, making it a potential therapeutic agent for these diseases.
Propiedades
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c15-9(12-6-8-2-1-3-18-8)4-7-5-10(16)14-11(17)13-7/h1-3,5H,4,6H2,(H,12,15)(H2,13,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIXFSUXVCGYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143646 | |
| Record name | 1,2,3,6-Tetrahydro-6-oxo-N-(2-thienylmethyl)-2-thioxo-4-pyrimidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105191-88-5 | |
| Record name | 1,2,3,6-Tetrahydro-6-oxo-N-(2-thienylmethyl)-2-thioxo-4-pyrimidineacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,6-Tetrahydro-6-oxo-N-(2-thienylmethyl)-2-thioxo-4-pyrimidineacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301143646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(5-Chlorothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1460861.png)

![4-[4-(4-Trifluoromethoxybenzyl)piperazin-1-yl]phenol](/img/structure/B1460864.png)




